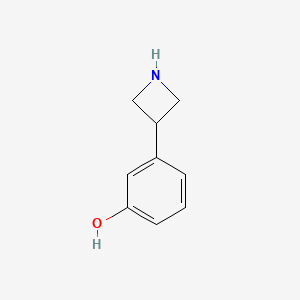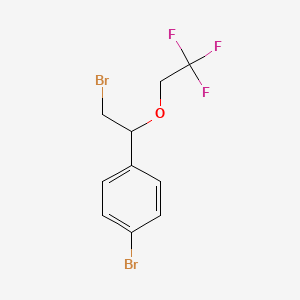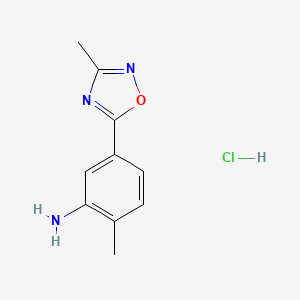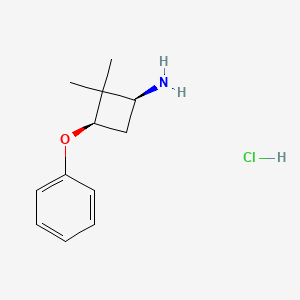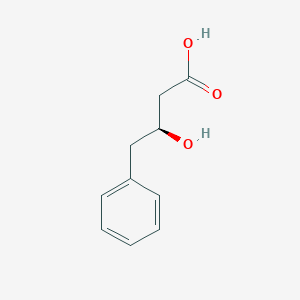
(S)-3-Hydroxy-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-hydroxy-4-phenylbutanoic acid is an organic compound with a chiral center at the third carbon atom This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a phenyl group (-C6H5) attached to the fourth carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-phenyl-3-oxobutanoic acid using chiral catalysts or enzymes to ensure the formation of the (3S) enantiomer. Another method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by reduction and hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-hydroxy-4-phenylbutanoic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes are preferred due to their efficiency and environmentally friendly nature. These methods typically employ specific enzymes that catalyze the reduction of ketones to secondary alcohols with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenylbutanol.
Substitution: Formation of 3-chloro-4-phenylbutanoic acid or 3-bromo-4-phenylbutanoic acid.
Scientific Research Applications
(3S)-3-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxy-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
4-phenylbutanoic acid: Lacks the hydroxyl group at the third carbon.
3-hydroxy-4-phenylbutanoic acid: Without specifying the stereochemistry.
Uniqueness
(3S)-3-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3S) configuration can result in different interactions with biological targets compared to its (3R) counterpart, leading to variations in efficacy and activity in pharmaceutical applications.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
OLQHWMVTGZBGLG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


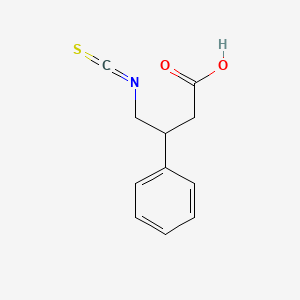
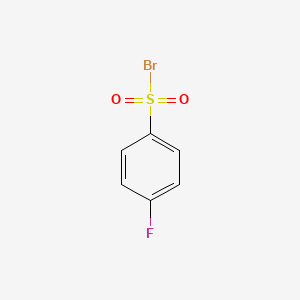
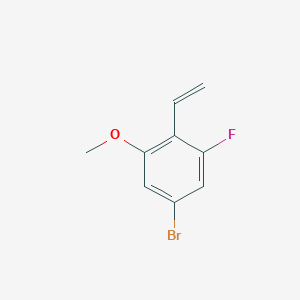
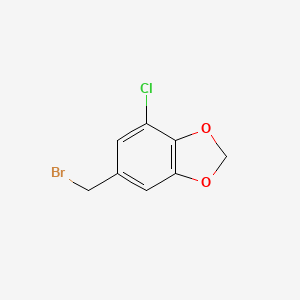
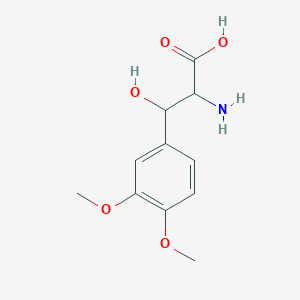
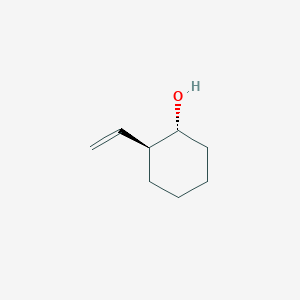
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)

![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
